1-(3-溴丙氧基)-2,4-二氯苯

描述

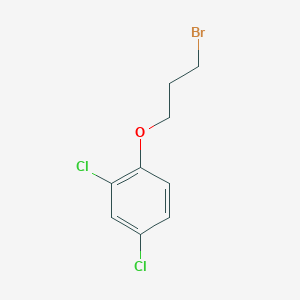

1-(3-Bromopropoxy)-2,4-dichlorobenzene is a chemical compound with the following properties:

- Molecular Formula : C~9~H~10~BrCl~2~O

- CAS Number : 37142-46-4

- Linear Formula : C~9~H~10~BrClO

Synthesis Analysis

The synthesis of this compound involves the alkylation of 2,4-dichlorophenol with 3-bromopropyl bromide . The reaction proceeds through an SN2 substitution mechanism, resulting in the formation of the desired product.

Molecular Structure Analysis

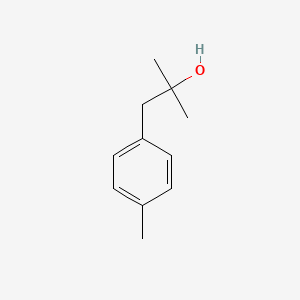

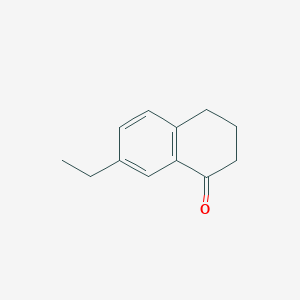

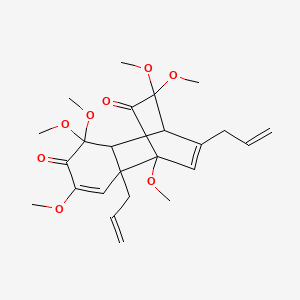

The molecular structure of 1-(3-Bromopropoxy)-2,4-dichlorobenzene consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an ethoxy group (OCH~2~CH~2~Br) attached at position 3. The bromine atom is linked to the ethoxy group.

Chemical Reactions Analysis

- Substitution Reactions : The bromine atom can undergo substitution reactions with various nucleophiles, leading to the modification of the ethoxy group.

- Aryl Halide Reactions : The compound can participate in S~N~Ar (nucleophilic aromatic substitution) reactions due to the electron-withdrawing effect of the chlorine atoms on the benzene ring.

Physical And Chemical Properties Analysis

- Melting Point : Not specified in the available data.

- Boiling Point : Not specified in the available data.

- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone).

- Appearance : Likely a white to off-white crystalline solid.

科学研究应用

溶解性和纯化

1-(3-溴丙氧基)-2,4-二氯苯是制备奥莫康唑硝酸盐的重要中间体,已经研究了它在水乙醇溶液中的溶解性。这项研究对该化合物的结晶纯化过程具有重要意义。使用激光监测系统在273.15–303.15 K的温度范围内测量了其溶解度,为其纯化过程提供了宝贵的数据(Jiang et al., 2013)。

催化氧化

对1,2-二氯苯的催化氧化进行了研究,这是一种密切相关的化合物,使用不同的过渡金属氧化物。这项研究揭示了催化活性与过渡金属氧化物性质之间的依赖关系,为类似化合物如1-(3-溴丙氧基)-2,4-二氯苯提供了有用的见解(Krishnamoorthy, Rivas, & Amiridis, 2000)。

化学反应中间体

对多卤代芳香化合物的研究为ω-溴烷氧基多氯芳烃和-杂环芳烃参与的反应中间体的自由基阴离子提供了间接证据。这表明类似化合物如1-(3-溴丙氧基)-2,4-二氯苯在类似化学途径中可能发挥潜在作用(Wakefield, Whitten, & Farley, 1982)。

与其他化合物的相互作用

关于氯代苯与其他化合物相互作用的研究表明它们可以引起外源有机化合物的代谢变化。这有助于理解类似化合物如1-(3-溴丙氧基)-2,4-二氯苯可能发生的生化相互作用和转化(Carlson & Tardiff, 1976)。

聚合和催化

已经对烷氧基苯类化合物,包括(3-溴丙氧基)苯,用于终止聚异丁烯的研究进行了研究。这涉及在不同温度下使用活性催化剂,并为1-(3-溴丙氧基)-2,4-二氯苯在聚合化学中的应用提供了见解(Yang & Storey, 2015)。

安全和危害

- Toxicity : As with most halogenated organic compounds, 1-(3-Bromopropoxy)-2,4-dichlorobenzene should be handled with care due to its potential toxicity.

- Irritant : It may cause skin and eye irritation.

- Environmental Impact : Proper disposal is essential to prevent environmental contamination.

未来方向

- Functionalization : Investigate further functionalization reactions to enhance its utility as a synthetic intermediate.

- Biological Activity : Explore potential biological activities (e.g., antimicrobial, anticancer) associated with this compound.

Please note that the available data is limited, and further research is necessary to fully understand the compound’s properties and applications. For more detailed information, consult relevant scientific literature12.

属性

IUPAC Name |

1-(3-bromopropoxy)-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrCl2O/c10-4-1-5-13-9-3-2-7(11)6-8(9)12/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFFEDBFOCOYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290274 | |

| Record name | 1-(3-bromopropoxy)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropoxy)-2,4-dichlorobenzene | |

CAS RN |

6954-78-5 | |

| Record name | 6954-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-bromopropoxy)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone](/img/structure/B1581701.png)